1-(Bromomethyl)-2-ethyl-3-methylbenzene 1-(Bromomethyl)-2-ethyl-3-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157085
InChI: InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C10H13Br
Molecular Weight: 213.11 g/mol

1-(Bromomethyl)-2-ethyl-3-methylbenzene

CAS No.:

Cat. No.: VC18157085

Molecular Formula: C10H13Br

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2-ethyl-3-methylbenzene -

Specification

Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
IUPAC Name 1-(bromomethyl)-2-ethyl-3-methylbenzene
Standard InChI InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3
Standard InChI Key CLCZSWPVOAGMMX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC=C1CBr)C

Introduction

Chemical Identity and Structural Characteristics

1-(Bromomethyl)-2-ethyl-3-methylbenzene belongs to the class of halogenated aromatic hydrocarbons. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol . The compound’s structure features a benzene ring substituted with three distinct functional groups, creating a sterically and electronically unique scaffold.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2751614-74-9
Molecular FormulaC₁₀H₁₃Br
Molecular Weight213.11 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Manufacturing

While direct synthesis protocols for 1-(Bromomethyl)-2-ethyl-3-methylbenzene are sparsely documented, analogous brominated aromatic compounds provide insight into plausible routes. A common strategy involves the bromination of pre-functionalized toluene derivatives. For example, 2-ethyl-3-methylbenzyl alcohol could undergo bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions .

Proposed Synthetic Pathway

  • Substrate Preparation: 2-Ethyl-3-methyltoluene is oxidized to 2-ethyl-3-methylbenzyl alcohol using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

  • Bromination: The alcohol intermediate is treated with PBr₃ in anhydrous diethyl ether, yielding the target bromide via nucleophilic substitution .

  • Purification: The crude product is purified via vacuum distillation or column chromatography to isolate 1-(Bromomethyl)-2-ethyl-3-methylbenzene.

This method mirrors the synthesis of structurally similar compounds like 1-(Bromomethyl)-2-ethylbenzene, where bromination of the corresponding alcohol proves effective . Industrial-scale production would likely optimize solvent systems and catalysts to enhance yield and minimize byproducts.

Future Research Directions

  • Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data (NMR, IR) to aid in identification and quality control.

  • Synthetic Optimization: Development of high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in collaboration with pharmacological studies.

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